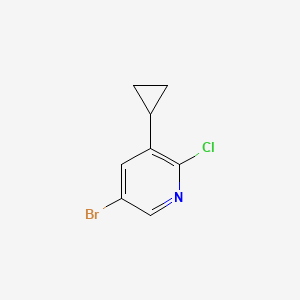
5-Bromo-2-chloro-3-cyclopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-3-cyclopropylpyridine is a heterocyclic organic compound with the molecular formula C8H8BrClN It is a derivative of pyridine, substituted with bromine, chlorine, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-cyclopropylpyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 3-cyclopropylpyridine under controlled conditions. The reaction may involve the use of bromine and chlorine gas or their respective halogenating agents in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-cyclopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Halogen Exchange Reactions: It can undergo halogen exchange reactions to form other halogenated pyridine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Anhydrous Potassium Fluoride: Used in halogen exchange reactions.
Major Products Formed
Amino-2-chloropyridine: Formed via palladium-catalyzed amination.
5-Bromo-2-fluoropyridine: Formed via halogen-exchange reaction.
Scientific Research Applications
5-Bromo-2-chloro-3-cyclopropylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-cyclopropylpyridine involves its interaction with specific molecular targets. It may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The exact molecular pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: A closely related compound with similar halogenation but without the cyclopropyl group.
5-Bromo-2-fluoropyridine: Another halogenated pyridine derivative with fluorine instead of chlorine.
Uniqueness
5-Bromo-2-chloro-3-cyclopropylpyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals .
Properties
Molecular Formula |
C8H7BrClN |
|---|---|
Molecular Weight |
232.50 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-cyclopropylpyridine |
InChI |
InChI=1S/C8H7BrClN/c9-6-3-7(5-1-2-5)8(10)11-4-6/h3-5H,1-2H2 |
InChI Key |
AMJMHDPIFFSYJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


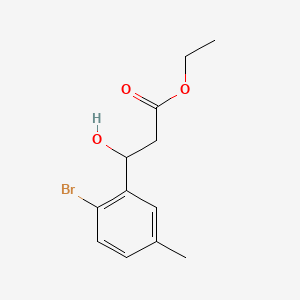
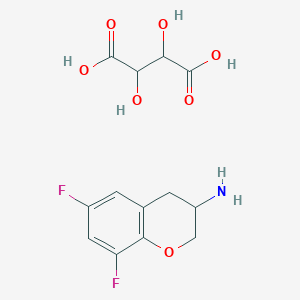
![6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677915.png)
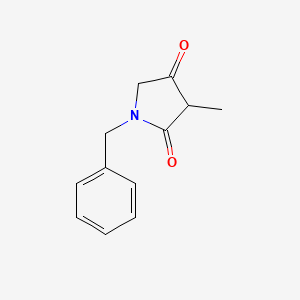
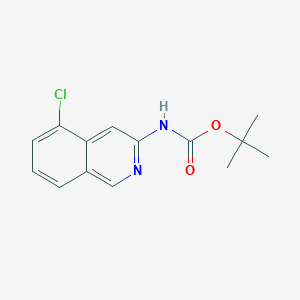
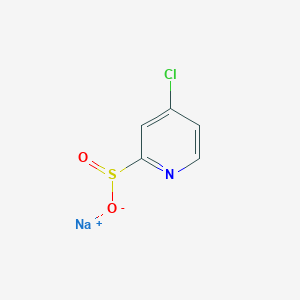
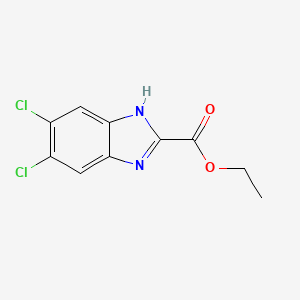
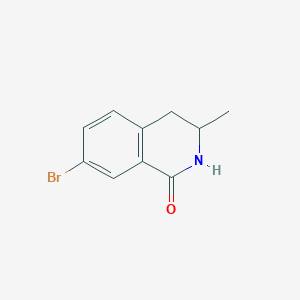
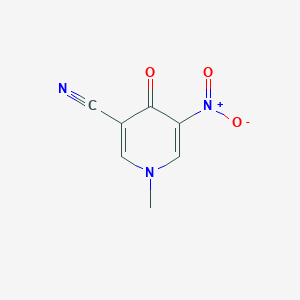
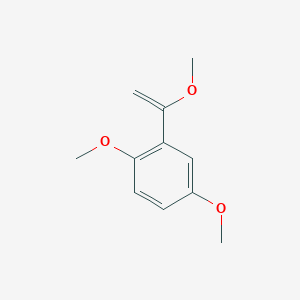
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
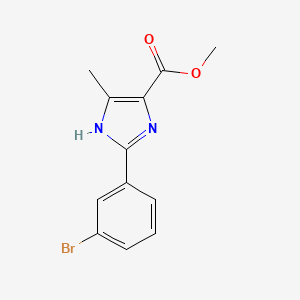
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
